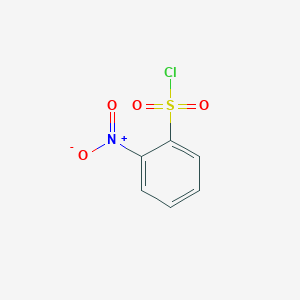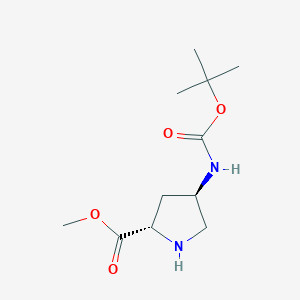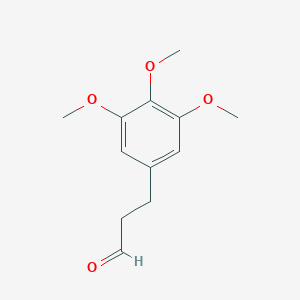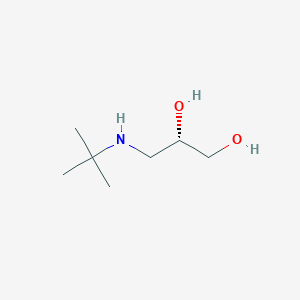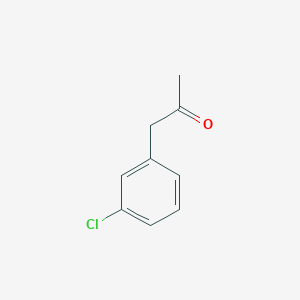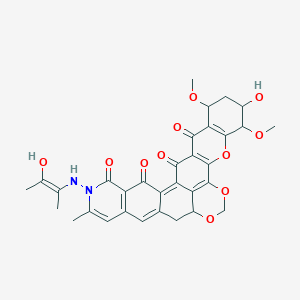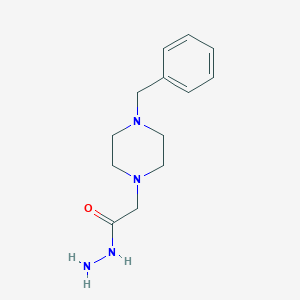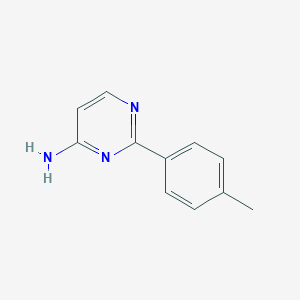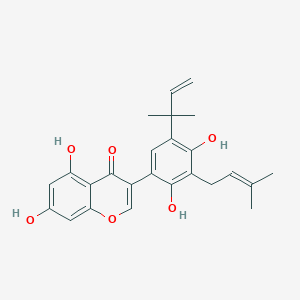
(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
Overview
Description
(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, commonly known as ATAA, is an organic compound belonging to the triazole family of compounds. It is a colorless solid with a molecular weight of 179.17 g/mol and a melting point of 144 °C. ATAA is a versatile compound that has a wide range of applications in scientific research and in the laboratory.
Scientific Research Applications
Organic Synthesis and Industrial Applications
Triazole derivatives, including those related to (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, serve as foundational materials in the fine organic synthesis industry. They are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Agricultural and Medical Products
Specifically in agriculture, 3- and 4-substituted amino-1,2,4-triazoles are integral to the mass production of insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers. In the medical domain, these compounds are crucial for producing drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, exemplified by furazonal and cardiotril (Nazarov et al., 2021).
Materials Science
Advancements in triazole synthesis, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC), emphasize eco-friendly procedures that yield triazoles with significant biological activities. These procedures leverage novel and easily recoverable catalysts, promoting efficient synthesis routes for triazoles that are beneficial in drug development and various other applications (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole and 1,2,4-triazole derivatives are recognized for their corrosion inhibition properties on metal surfaces in aggressive media. Particularly, 1,4-disubstituted 1,2,3-triazole derivatives, synthesized through CuAAC click reactions, are highlighted for their non-toxicity, environmental friendliness, and stability against hydrolysis in acidic conditions, making them effective corrosion inhibitors for various metals and their alloys (Hrimla et al., 2021).
Mechanism of Action
Target of Action
It’s known that this compound is often used as a precursor in the synthesis of various organic compounds .
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of the amino and carboxyl groups .
Biochemical Pathways
It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may be involved in multiple biochemical pathways .
Pharmacokinetics
It’s known that this compound is a solid at room temperature and has a high solubility in water . This suggests that it could potentially be well-absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may have diverse effects depending on the specific context .
Action Environment
The action of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH . Furthermore, its efficacy can be influenced by the presence of other compounds in the environment .
properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMNOXQLJYNSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340688 | |
| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143832-52-4 | |
| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the coordination behavior of ATAA with transition metals, and how does it influence the resulting complex's structure?
A: ATAA demonstrates the ability to act as a multidentate ligand, coordinating with transition metals like nickel and copper. [, ] In the case of nickel, ATAA coordinates through the nitrogen atoms of the triazole ring and the oxygen atom of the carboxylate group, forming a mononuclear complex. [] Conversely, with copper, ATAA forms a heptanuclear complex bridged by hydroxide ions. [] This difference in coordination behavior highlights the ligand's versatility in generating diverse metal complex architectures.
Q2: The copper-ATAA complex exhibits interesting magnetic properties. Can you elaborate on this?
A: The Cu(II) heptanuclear complex formed with ATAA, denoted as Cu7atac, exhibits strong antiferromagnetic couplings between the copper ions. [] This behavior arises from the ligand's bridging mode, facilitating magnetic interactions through its N,N bonding and the anti-anti configuration of the carboxylate group. Theoretical calculations, including CASSCF and DFT methods, suggest that Cu7atac represents a spin-frustrated system. [] This means the ground state comprises co-existing doublet and quartet spin states, leading to intriguing magnetic behavior.
Q3: Aside from its complexation ability, what other applications have been explored for ATAA or its derivatives?
A: ATAA serves as a precursor for synthesizing energetic materials. [] Specifically, it can be used to synthesize 3,3′-bis(dinitromethyl)-5,5′-azo-1H-1,2,4-triazole, a compound with potential applications as an energetic material. [] This derivative's energetic properties were assessed using techniques like single-crystal X-ray diffraction, DSC measurements, and sensitivity testing. [] Additionally, computational methods like the EXPLO5 code were employed to predict detonation parameters based on its heat of formation and density. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
